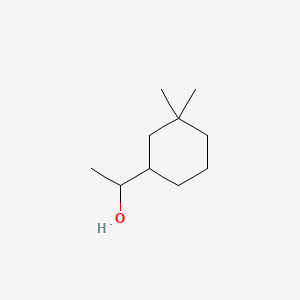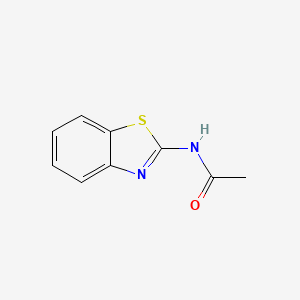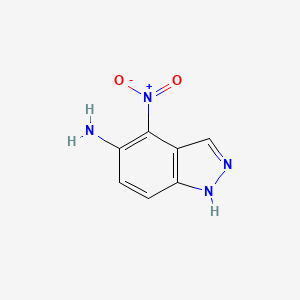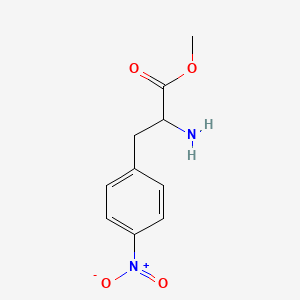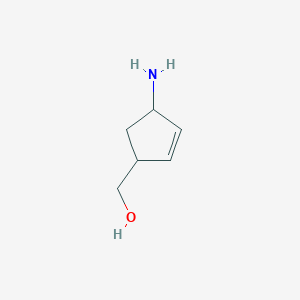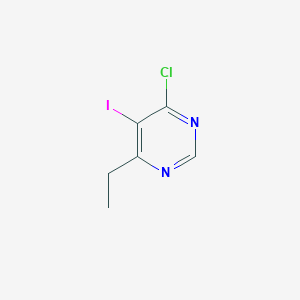
3-Hydroxyaspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains two chiral centers, allowing it to exist in four stereoisomers, forming two pairs of enantiomers . It is found in various biological systems and plays a role in several biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxyaspartic Acid can be synthesized through the hydroxylation of aspartic acid. This process involves the use of aspartyl beta-hydroxylating enzymes or hydroxylating domains within non-ribosomal peptide synthetases . These enzymes display sequence homology to known non-heme iron (II), alpha-ketoglutarate-dependent dioxygenases.
Industrial Production Methods: Industrial production of Beta-Hydroxyaspartic Acid typically involves microbial fermentation processes. Extremophiles, such as Halomonas species, have been found to produce lipid siderophores containing Beta-Hydroxyaspartic Acid . These microorganisms are cultivated under controlled conditions to optimize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxyaspartic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Beta-Hydroxyaspartic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is found in vitamin K-dependent proteins, playing a role in blood coagulation.
Industry: It is used in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
Beta-Hydroxyaspartic Acid exerts its effects through various molecular targets and pathways. In vitamin K-dependent proteins, it is involved in the post-translational modification of proteins, which is essential for their biological activity . The hydroxylation of aspartic acid residues enhances the binding affinity of these proteins to calcium ions, which is crucial for their function in blood coagulation .
Comparison with Similar Compounds
Aspartic Acid: The parent compound of Beta-Hydroxyaspartic Acid.
Threonine: Another amino acid with a hydroxyl group.
Serine: Similar to threonine, but with a different side chain structure.
Uniqueness: Beta-Hydroxyaspartic Acid is unique due to its dual chiral centers and its role in siderophores and vitamin K-dependent proteins. Unlike aspartic acid, which lacks the hydroxyl group, Beta-Hydroxyaspartic Acid has enhanced binding properties and participates in more complex biochemical processes .
Properties
CAS No. |
81601-40-3 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-PIKHSQJKSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Isomeric SMILES |
[C@H](C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


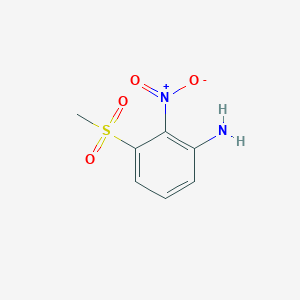
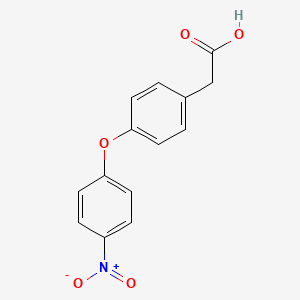
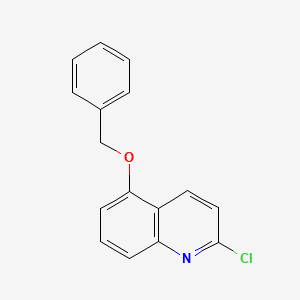

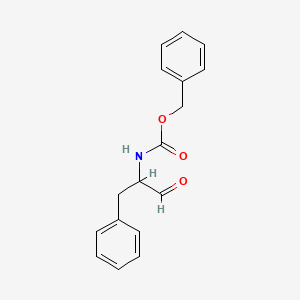
![6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8814745.png)
